molecular formula C16H12N2O4S B3014703 N-([2,3'-bifuran]-5-ylmethyl)-4-cyanobenzenesulfonamide CAS No. 2034567-49-0

N-([2,3'-bifuran]-5-ylmethyl)-4-cyanobenzenesulfonamide

Cat. No.: B3014703
CAS No.: 2034567-49-0
M. Wt: 328.34
InChI Key: MIBXPRUDSIZISD-UHFFFAOYSA-N
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Description

N-([2,3’-bifuran]-5-ylmethyl)-4-cyanobenzenesulfonamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a bifuran moiety linked to a cyanobenzenesulfonamide group, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-4-cyanobenzenesulfonamide typically involves the following steps:

    Formation of the Bifuran Moiety: The bifuran structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Cyanobenzenesulfonamide Group: This step involves the reaction of the bifuran derivative with a cyanobenzenesulfonamide precursor. Common reagents used in this step include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT (dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bifuran]-5-ylmethyl)-4-cyanobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form furan derivatives.

    Reduction: Reduction reactions can target the cyanobenzenesulfonamide group, leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Furan carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Sulfonamide derivatives with various substituents.

Scientific Research Applications

N-([2,3’-bifuran]-5-ylmethyl)-4-cyanobenzenesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,3’-bifuran]-5-ylmethyl)-4-cyanobenzenesulfonamide stands out due to its combined bifuran and cyanobenzenesulfonamide structure, which imparts unique chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-cyano-N-[[5-(furan-3-yl)furan-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c17-9-12-1-4-15(5-2-12)23(19,20)18-10-14-3-6-16(22-14)13-7-8-21-11-13/h1-8,11,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBXPRUDSIZISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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